
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide, also known as OTSSP167, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered by a team of researchers at the University of Michigan and has since been studied for its potential applications in cancer treatment and other areas of medical research. In
科学的研究の応用
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been studied for its potential applications in cancer treatment, particularly in the inhibition of MELK (maternal embryonic leucine zipper kinase) activity. MELK is a protein kinase that is overexpressed in various types of cancer and has been implicated in cancer cell proliferation, survival, and drug resistance. Inhibition of MELK activity by N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models.
In addition to its potential applications in cancer treatment, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has also been studied for its effects on neural stem cells and neurodegenerative diseases. MELK has been shown to play a role in the regulation of neural stem cell proliferation and differentiation, and inhibition of MELK activity by N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been shown to promote neural stem cell differentiation and reduce neurodegeneration in animal models.
作用機序
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide acts as a selective inhibitor of MELK activity by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and ultimately leads to the induction of apoptosis in cancer cells and the promotion of neural stem cell differentiation.
Biochemical and Physiological Effects
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, inhibition of MELK activity by N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been shown to induce apoptosis, reduce tumor growth, and sensitize cells to chemotherapy. In neural stem cells, inhibition of MELK activity by N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been shown to promote differentiation and reduce neurodegeneration.
実験室実験の利点と制限
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has several advantages for lab experiments, including its selectivity for MELK and its ability to induce apoptosis in cancer cells. However, it also has some limitations, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
将来の方向性
There are several future directions for the study of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide. One area of research is the optimization of the compound to improve its pharmacokinetic properties and reduce its potential off-target effects. Another area of research is the exploration of its potential applications in other areas of medical research, such as neurodegenerative diseases and regenerative medicine. Finally, the development of combination therapies involving N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide and other drugs may also be a promising direction for future research.
合成法
The synthesis method for N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide involves several steps. The first step is the preparation of 2-phenoxyethanesulfonyl chloride, which is then reacted with N-(7-amino-1,2,3,4-tetrahydroisoquinolin-1-yl) acetamide to produce the desired compound. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17-16-12-14(7-6-13(16)8-9-18-17)19-24(21,22)11-10-23-15-4-2-1-3-5-15/h1-7,12,19H,8-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUJTTHROKQJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975061.png)
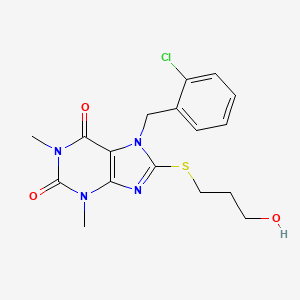
![2-Ethyl-1-[(4-{4-[(2-ethylpiperidyl)sulfonyl]phenyl}phenyl)sulfonyl]piperidine](/img/structure/B2975063.png)
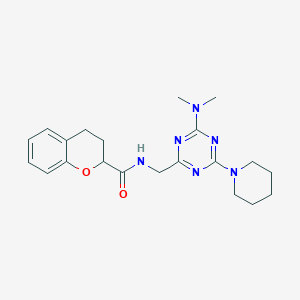
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2975065.png)
![1-ethyl-N-[3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2975067.png)
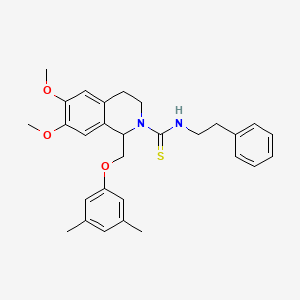
![Methyl 3-[(2-methylphenyl)amino]propanoate](/img/structure/B2975072.png)
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2975073.png)
![2-(3-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2975074.png)
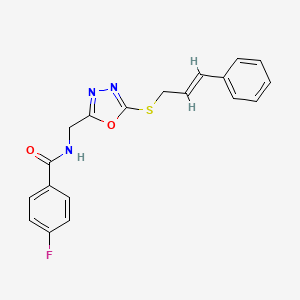
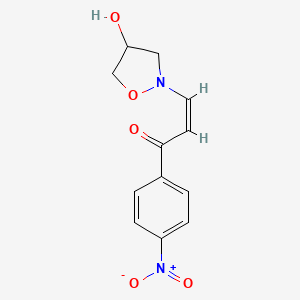
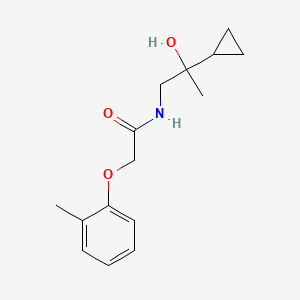
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide](/img/structure/B2975084.png)